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molecular formula C9H8BrN B159833 6-Bromo-1-methyl-1H-indole CAS No. 125872-95-9

6-Bromo-1-methyl-1H-indole

Cat. No. B159833
M. Wt: 210.07 g/mol
InChI Key: PXHJDPPKNUGKPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06281356B1

Procedure details

A solution of n-butyllithium in hexane (1.6 M, 1.7 mL, 27.2 mmol) was added to 6-bromo-1-methyl indole (5.0 g, 23.8 mmol) in dry THF (100 mL) at −78° C. over 30 min. After 30 min, trimethylborate (2.93 g, 28.2 mmol) in dry THF (25 mL) was added. Stirring was continued at −78° C. for 30 min. Methanol (12.5 mL) and water (12.5 mL) were added, and the mixture was stirred at room temperature for 3 h. It was diluted with ether (100 mL), and washed with sulfuric acid (1 N, 2×100 mL) and water (2×100 mL). The aqueous layer was back extracted with ether (2 ×100 mL). The combined organic extracts were dried (MgSO4), filtered over a pad of silica gel and the pad was washed with ether (100 mL). The filtrate was concentrated and the crude product was chromatographed over silica gel with 10% to 25% ethyl acetate/hexanes to give 1-methyl-1H-indol-6-yl-boronic acid (2.6 g, 62.5%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.93 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
12.5 mL
Type
solvent
Reaction Step Four
Quantity
12.5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([Li])CCC.CCCCCC.Br[C:13]1[CH:21]=[C:20]2[C:16]([CH:17]=[CH:18][N:19]2[CH3:22])=[CH:15][CH:14]=1.C[O:24][B:25](OC)[O:26]C>C1COCC1.CCOCC.O.CO>[CH3:22][N:19]1[C:20]2[C:16](=[CH:15][CH:14]=[C:13]([B:25]([OH:26])[OH:24])[CH:21]=2)[CH:17]=[CH:18]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
1.7 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CC=C2C=CN(C2=C1)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.93 g
Type
reactant
Smiles
COB(OC)OC
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
12.5 mL
Type
solvent
Smiles
O
Name
Quantity
12.5 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
was continued at −78° C. for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 3 h
Duration
3 h
WASH
Type
WASH
Details
washed with sulfuric acid (1 N, 2×100 mL) and water (2×100 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was back extracted with ether (2 ×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered over a pad of silica gel
WASH
Type
WASH
Details
the pad was washed with ether (100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the crude product was chromatographed over silica gel with 10% to 25% ethyl acetate/hexanes

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN1C=CC2=CC=C(C=C12)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: PERCENTYIELD 62.5%
YIELD: CALCULATEDPERCENTYIELD 62.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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